molecular formula C12H13F2N B14796939 3-Benzyl-6,6-difluoro-3-aza-bicyclo[3.1.0]hexane

3-Benzyl-6,6-difluoro-3-aza-bicyclo[3.1.0]hexane

Cat. No.: B14796939
M. Wt: 209.23 g/mol
InChI Key: FCPOXMKGTSHIII-UHFFFAOYSA-N
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Description

3-Benzyl-6,6-difluoro-3-aza-bicyclo[310]hexane is a heterocyclic compound that features a bicyclic structure with a nitrogen atom and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-6,6-difluoro-3-aza-bicyclo[3.1.0]hexane typically involves cyclopropanation reactions. One common method includes the use of alpha-diazoacetates and transition metal catalysts, such as cobalt (II)-based metalloradical catalysis . The reaction conditions often require specific temperatures and solvents to achieve the desired product with high stereoselectivity.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-6,6-difluoro-3-aza-bicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents and temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce various functional groups such as halides or amines.

Scientific Research Applications

3-Benzyl-6,6-difluoro-3-aza-bicyclo[3.1.0]hexane has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Benzyl-6,6-difluoro-3-aza-bicyclo[3.1.0]hexane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and processes. The presence of fluorine atoms can enhance its binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-6,6-difluoro-3-aza-bicyclo[3.1.0]hexane is unique due to the presence of fluorine atoms, which can significantly impact its reactivity, stability, and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-benzyl-6,6-difluoro-3-azabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N/c13-12(14)10-7-15(8-11(10)12)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCPOXMKGTSHIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2(F)F)CN1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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